Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Lipophilicity LogP Drug design

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 644970-36-5) is an N-Boc-protected pyrrolidine building block bearing a tertiary hydroxyl group and a trifluoromethyl substituent at the 3-position. The molecule combines a hydrogen-bond donor/acceptor site (–OH), a strong electron-withdrawing –CF₃ group, and an acid-labile Boc protecting group that enables controlled deprotection under mild acidic conditions.

Molecular Formula C10H16F3NO3
Molecular Weight 255.237
CAS No. 644970-36-5
Cat. No. B592252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate
CAS644970-36-5
Molecular FormulaC10H16F3NO3
Molecular Weight255.237
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)O
InChIInChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3
InChIKeyLTDRQRZCMHBRKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 644970-36-5): Core Identity for Procurement


Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 644970-36-5) is an N-Boc-protected pyrrolidine building block bearing a tertiary hydroxyl group and a trifluoromethyl substituent at the 3-position . The molecule combines a hydrogen-bond donor/acceptor site (–OH), a strong electron-withdrawing –CF₃ group, and an acid-labile Boc protecting group that enables controlled deprotection under mild acidic conditions [1]. These three functional elements within a saturated five-membered aza-heterocycle make it a strategic intermediate for medicinal chemistry programs that require simultaneous modulation of lipophilicity, basicity, and metabolic stability.

Why In-Class Pyrrolidine Building Blocks Cannot Simply Replace Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate


Close structural analogs—such as the 3-methyl, 3-unsubstituted, or 3-hydroxymethyl variants—differ substantially in logP, hydrogen-bonding capacity, and amine basicity, all of which govern downstream pharmacokinetic behaviour and synthetic reactivity. The –CF₃ group lowers pyrrolidine N-basicity by several pKₐ units compared to alkyl-substituted congeners [1], while the tertiary –OH provides a unique local dipole and a handle for further derivatisation (e.g., ether formation, carbamoylation) that is absent in 3-des-hydroxy analogs [2]. Generic replacement therefore risks altering target binding, metabolic soft-spot susceptibility, and deprotection selectivity in multi-step syntheses.

Quantitative Differentiation Evidence for Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate


Lipophilicity Shift: CF₃ vs. CH₃ at the Pyrrolidine 3-Position

The target compound exhibits a calculated logP of 1.86 (ChemSrc), whereas the direct methyl analog tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 412278-02-5) has a substantially lower calculated logP, consistent with the established ΔlogP contribution of approximately +0.8 to +1.2 for a –CF₃ group replacing –CH₃ on a saturated heterocycle . This difference in lipophilicity directly impacts passive membrane permeability and nonspecific protein binding in biological assays.

Lipophilicity LogP Drug design

Basicity Suppression by the 3-Trifluoromethyl Group

2-(Trifluoromethyl)pyrrolidine, a close structural surrogate, has a measured pKₐH of 12.6 in acetonitrile, which is 3–7 units lower than the pKₐH range of 16–20 typical for alkyl-substituted pyrrolidines [1]. The electron-withdrawing effect of the –CF₃ group on the target compound's pyrrolidine nitrogen is expected to be of similar magnitude, dramatically reducing nucleophilicity and basicity compared to the non-fluorinated or methyl-substituted analogs. This property is critical when the Boc group is removed and the free amine is exposed in a biological or catalytic context.

Basicity pKa Organocatalysis Reactivity

Dual Functionality: Simultaneous OH Hydrogen-Bond Donor/Acceptor and Boc-Protected Amine

Unlike 3-(trifluoromethyl)pyrrolidine (CAS 644970-41-2), which lacks both the 3-OH and the Boc group, the target compound provides a tertiary alcohol that can serve as a hydrogen-bond donor (calculated HBD count = 1) and acceptor, while the Boc group permits orthogonal N-deprotection under mild acidic conditions without affecting the CF₃ or OH groups . This orthogonal reactivity is demonstrated by its successful Boc removal using HCl in methanol (59% yield to the free pyrrolidine hydrochloride) without degradation of the CF₃-substituted tertiary alcohol [1].

Hydrogen bonding Synthetic intermediate Protecting group strategy

Metabolic Stability Advantage of the C–F Bond vs. C–H in the 3-Substituent

The trifluoromethyl group is well-established to resist cytochrome P450-mediated oxidative metabolism, whereas the corresponding methyl group in tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate is a known metabolic soft spot susceptible to hydroxylation and further oxidation [1]. In the broader class of pyrrolidine building blocks, 3,3-bis(trifluoromethyl) analogs are explicitly noted for their high metabolic stability conferred by C–F bonds resistant to enzymatic cleavage . While direct microsomal stability data for the target compound were not located in the public domain, the class-level evidence strongly supports a meaningful stability advantage.

Metabolic stability Oxidative metabolism CF3 effect

Highest-Confidence Application Scenarios for Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate


Medicinal Chemistry: Fine-Tuning Basicity and Lipophilicity in CNS-Targeted Leads

Programs that require a pyrrolidine scaffold with attenuated amine basicity (pKₐ ~12–13 vs. ~18 for alkyl analogs) to reduce hERG binding and improve CNS penetration benefit from this building block [1]. The Boc group allows late-stage N-deprotection and diversification after the CF₃-alcohol motif has been incorporated into the core scaffold.

Synthesis of 3,3-Disubstituted Pyrrolidine Libraries via OH Derivatisation

The tertiary alcohol serves as a synthetic handle for etherification, esterification, or carbamoylation, enabling rapid library enumeration around the trifluoromethylpyrrolidine core. This orthogonal reactivity cannot be achieved with 3-(trifluoromethyl)pyrrolidine, which lacks the OH group [2].

Agrochemical Intermediate: Enhancing Environmental Stability with CF₃

The metabolic resistance conferred by the C–F bonds makes the compound a logical intermediate for agrochemical candidates where field half-life is critical. The Boc group provides temporary protection during multi-step synthesis and is removed cleanly before final formulation [3].

Organocatalyst Development: Tuning Nucleophilicity and H-Bonding

The combination of a low-basicity pyrrolidine (after Boc removal) and a hydrogen-bond donor OH group offers a unique profile for organocatalytic applications where both nucleophilicity and substrate pre-organization through H-bonding are required [1].

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